molecular formula C19H14N2 B15453250 6-Phenylphenanthridin-8-amine CAS No. 62394-26-7

6-Phenylphenanthridin-8-amine

Cat. No.: B15453250
CAS No.: 62394-26-7
M. Wt: 270.3 g/mol
InChI Key: ODVNWXOVSQPWLH-UHFFFAOYSA-N
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Description

6-Phenylphenanthridin-8-amine is a heterocyclic aromatic compound featuring a phenanthridine core substituted with a phenyl group at position 6 and an amine group at position 8. Phenanthridine derivatives are widely studied for their applications in anticancer, antimicrobial, and fluorescence-based research . The amine group at position 8 enhances hydrogen-bonding capacity, while the phenyl group at position 6 contributes to hydrophobic interactions, making this compound a versatile template for structural optimization.

Properties

IUPAC Name

6-phenylphenanthridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c20-14-10-11-15-16-8-4-5-9-18(16)21-19(17(15)12-14)13-6-2-1-3-7-13/h1-12H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVNWXOVSQPWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90809009
Record name 6-Phenylphenanthridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90809009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62394-26-7
Record name 6-Phenylphenanthridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90809009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Phenanthridine Derivatives

Compound Name Substituents/Modifications Molecular Formula (Inferred) Key Features Reference
This compound Phenyl (C6), NH₂ (C8) C₁₉H₁₄N₂ Parent compound; hydrophobic and H-bonding N/A
5-Ethyl-3-imino-6-phenylphenanthridin-8-amine hydrobromide Ethyl (C5), imino (C3), HBr salt C₂₁H₂₀BrN₃ Enhanced stability via salt formation
8-Fluoro-11-phenylbenzo[c]phenanthridin-6-amine (3k) Fluoro (C8), benzo[c]-fused ring C₂₅H₁₇FN₂ Fluorination for metabolic stability
11-(2,4-Dichlorophenyl)-8-fluoro-11,12-dihydrobenzo[c]phenanthridin-6-amine (9b) 2,4-Dichlorophenyl (C11), fluoro (C8), dihydro C₂₅H₁₇Cl₂FN₂ Dihydro structure; enhanced lipophilicity
6-(4-aminophenyl)-5-methylphenanthridin-5-ium-8-amine chloride 4-Aminophenyl (C6), methyl (C5), chloride salt C₂₀H₁₉ClN₃ Quaternary ammonium salt; improved solubility

Physicochemical Properties

  • Halogenation Effects : Fluorine (3k, 9b) increases electronegativity and metabolic stability, while chlorine (9b) enhances lipophilicity and target binding in hydrophobic pockets .
  • Salt Formation : Hydrobromide () and chloride () salts improve aqueous solubility, critical for bioavailability.
  • Quaternary Ammonium Derivatives (): The charged quaternary nitrogen in 6-(4-aminophenyl)-5-methylphenanthridin-5-ium-8-amine chloride enhances membrane permeability and ionic interactions .

Q & A

Q. What are the recommended synthetic pathways for 6-Phenylphenanthridin-8-amine, and how can purity be optimized?

The synthesis of this compound typically involves coupling reactions, such as Buchwald-Hartwig amination or Ullmann-type couplings, to introduce the phenyl and amine groups. To optimize purity, use high-purity precursors and employ column chromatography or recrystallization for isolation. Characterization via 1H^1H-NMR and HPLC-MS is critical to confirm structural integrity and purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Spectroscopy : 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR for functional group verification.
  • Mass spectrometry : HRMS or LC-MS to confirm molecular weight.
  • Chromatography : HPLC for purity assessment. Document all protocols, including instrument parameters (e.g., column type, solvent gradients), to ensure reproducibility .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Conduct stability studies under varying conditions (temperature, humidity) using accelerated degradation protocols. Monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound with enhanced bioactivity?

Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., kinases). Validate predictions by synthesizing top candidates and testing in vitro. Compare computational and experimental IC50_{50} values to refine models .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Reproduce studies : Use standardized protocols (e.g., cell lines, assay conditions) from primary literature.
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects).
  • Dose-response validation : Test the compound across a broader concentration range to confirm activity thresholds .

Q. How can researchers optimize the selectivity of this compound for a specific enzyme target?

Perform structure-activity relationship (SAR) studies by systematically modifying substituents on the phenanthridine core. Use competitive inhibition assays with related enzymes to assess selectivity. Pair results with co-crystallization or cryo-EM to visualize binding interactions .

Q. What methodologies address low solubility of this compound in aqueous assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers for controlled release .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound in cytotoxicity assays?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50_{50}/IC50_{50} values. Report 95% confidence intervals and apply ANOVA for multi-group comparisons. Include negative controls (e.g., vehicle-only) and positive controls (e.g., cisplatin) to validate assay sensitivity .

Q. What steps ensure reproducibility of this compound-based studies across laboratories?

  • Detailed protocols : Specify equipment models, reagent sources, and environmental conditions.
  • Open data : Share raw datasets (e.g., spectral files, chromatograms) in public repositories.
  • Collaborative validation : Partner with independent labs to cross-verify key findings .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

Follow OSHA guidelines:

  • Use fume hoods for weighing and synthesis.
  • Wear PPE (gloves, lab coats, safety goggles).
  • Dispose of waste via certified hazardous material services.
    Document all incidents (e.g., spills, exposure) and conduct regular risk assessments .

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